Potassium 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Potassium 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with 3-methylbutylamine in the presence of a suitable base, followed by the addition of potassium carbonate to form the potassium salt . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Chemical Reactions Analysis
Potassium 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Potassium 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Potassium 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Potassium 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the potassium salt, which can influence its solubility and reactivity .
Properties
Molecular Formula |
C9H13KN2O2S |
---|---|
Molecular Weight |
252.38 g/mol |
IUPAC Name |
potassium;2-(3-methylbutylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O2S.K/c1-6(2)3-4-10-9-11-7(5-14-9)8(12)13;/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
WUIINYVTBAWXPG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCNC1=NC(=CS1)C(=O)[O-].[K+] |
Origin of Product |
United States |
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